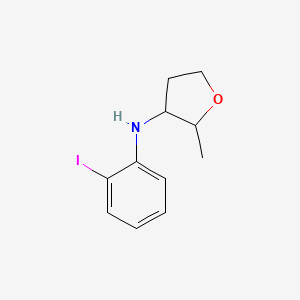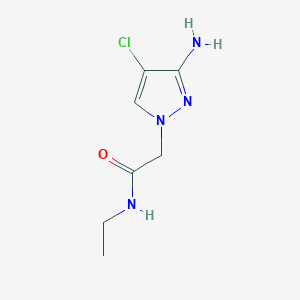
2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-ethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-ethylacetamide is a chemical compound with potential applications in various fields of scientific research. It is characterized by the presence of an amino group, a chloro substituent on the pyrazole ring, and an ethylacetamide moiety. This compound is of interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-ethylacetamide typically involves the reaction of 3-amino-4-chloropyrazole with ethyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, followed by the formation of the ethylacetamide moiety. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-ethylacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro substituent can be reduced to form the corresponding amine.
Substitution: The chloro substituent can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-ethylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The amino and chloro substituents on the pyrazole ring may facilitate binding to enzymes or receptors, leading to modulation of their activity. The ethylacetamide moiety may enhance the compound’s solubility and bioavailability, contributing to its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-amino-4-chloro-1H-pyrazol-1-yl)acetic acid dihydrochloride
- 2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-carbamoylacetamide
- 2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-ethylpropanamide
Uniqueness
2-(3-amino-4-chloro-1H-pyrazol-1-yl)-N-ethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylacetamide moiety differentiates it from other similar compounds and may influence its reactivity and interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C7H11ClN4O |
|---|---|
Molecular Weight |
202.64 g/mol |
IUPAC Name |
2-(3-amino-4-chloropyrazol-1-yl)-N-ethylacetamide |
InChI |
InChI=1S/C7H11ClN4O/c1-2-10-6(13)4-12-3-5(8)7(9)11-12/h3H,2,4H2,1H3,(H2,9,11)(H,10,13) |
InChI Key |
WJCCVEYOGFCRSH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CN1C=C(C(=N1)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


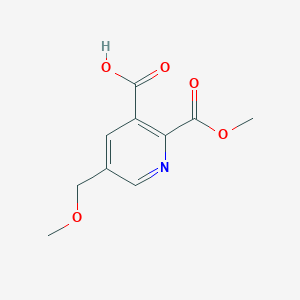
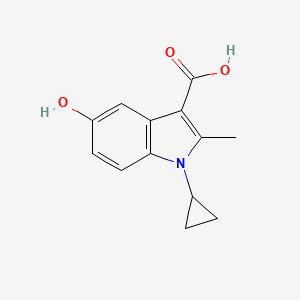
![2-[5-amino-3-(1H-pyrazol-4-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B13302668.png)
![2-Methyl-4-[(prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid](/img/structure/B13302673.png)

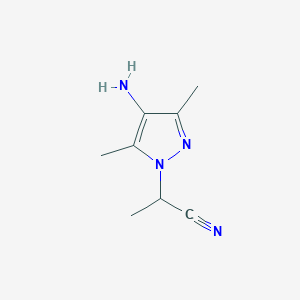
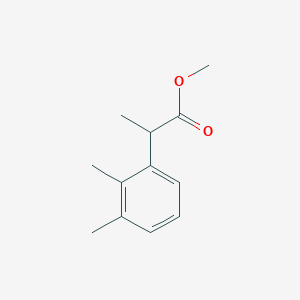
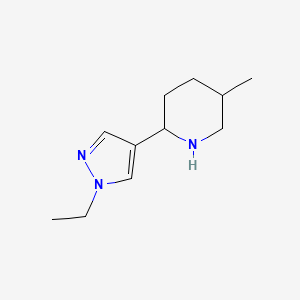
![2-Amino-3-[methyl(phenyl)amino]propanoic acid dihydrochloride](/img/structure/B13302721.png)

![4-Butyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13302738.png)

![4-Chloro-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13302748.png)
